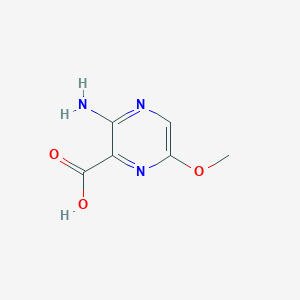

3-Amino-6-methoxypyrazine-2-carboxylic acid

説明

特性

IUPAC Name |

3-amino-6-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNOLVBWVBBRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-Amino-6-methoxypyrazine-2-carboxylic Acid

Executive Summary

This technical guide outlines a robust, scalable synthesis pathway for 3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: 16312-52-0).[1] This intermediate is a critical scaffold in medicinal chemistry, particularly in the development of P2X3 receptor antagonists, epithelial sodium channel (ENaC) blockers, and various kinase inhibitors.[1]

The pyrazine ring's electron-deficient nature, combined with the specific substitution pattern (amino group at C3, methoxy at C6, and carboxylic acid at C2), presents unique synthetic challenges regarding regioselectivity.[1] This guide details a three-step convergent protocol starting from the commercially available methyl 3-aminopyrazine-2-carboxylate.[1] The pathway prioritizes high regiochemical fidelity, operational safety, and intermediate stability.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the inherent poor nucleophilicity of the pyrazine ring while exploiting its susceptibility to nucleophilic aromatic substitution (

Strategic Disconnections[1]

-

Carboxylic Acid Formation: The final C2-carboxylic acid is best accessed via mild hydrolysis of a methyl ester to prevent decarboxylation or ether cleavage.[1]

-

C6-Methoxy Introduction: The 6-methoxy group is introduced via

.[1] This requires a leaving group (halide) at C6.[1] The C6 position is activated for nucleophilic attack due to its proximity to the ring nitrogen (N1), despite the electron-donating effect of the C3-amino group.[1] -

C6-Halogenation: Electrophilic aromatic substitution on 3-aminopyrazine-2-carboxylate is directed to the C6 position (para to the amino group), making it the ideal entry point.[1]

Pathway Visualization (DOT)

[1]

Part 2: Detailed Synthesis Protocol

Step 1: Regioselective Bromination

Objective: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate. Principle: The amino group at C3 directs the electrophilic bromination to the para position (C6).[1] N-Bromosuccinimide (NBS) is preferred over elemental bromine for better stoichiometry control and ease of handling.[1]

Reagents & Materials:

-

Methyl 3-aminopyrazine-2-carboxylate (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Acetonitrile (ACN) or DMF (Solvent)[1]

-

Temperature: 0°C to Room Temperature (RT)

Protocol:

-

Dissolve methyl 3-aminopyrazine-2-carboxylate in acetonitrile (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Add NBS portion-wise over 30 minutes to maintain regioselectivity and prevent over-bromination.

-

Allow the reaction to warm to RT and stir for 2–4 hours. Monitor by HPLC/TLC.[1]

-

Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with sodium bisulfite solution (to quench excess bromine) and brine.[1]

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Critical Insight: The C3-amino group is activating.[1] If the reaction runs too hot (>40°C), bromination may occur at C5 or di-bromination may be observed.[1]

Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of Methyl 3-amino-6-methoxypyrazine-2-carboxylate. Principle: The bromine at C6 is displaced by the methoxide ion.[1] The position is activated by the adjacent ring nitrogen (N1), facilitating the addition-elimination mechanism.[1]

Reagents & Materials:

-

Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq)[1]

-

Sodium Methoxide (NaOMe) (1.2 – 1.5 eq) (25% wt in MeOH)[1]

-

Methanol (anhydrous)[1]

-

Temperature: Reflux (65°C)[1]

Protocol:

-

Suspend the bromo-intermediate in anhydrous methanol (10 volumes).

-

Add sodium methoxide solution dropwise at RT.

-

Heat the mixture to reflux (65°C) for 4–6 hours.

-

In-Process Control: Monitor the disappearance of the bromo-starting material.

-

Workup: Cool to RT. Neutralize with acetic acid or dilute HCl to pH 7 (careful not to hydrolyze the ester yet).

-

Resuspend residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Dry over

and concentrate to yield the methoxy-ester.[1][2]

Self-Validating Check: The appearance of a strong singlet at ~3.9-4.0 ppm in

Step 3: Ester Hydrolysis

Objective: Synthesis of this compound. Principle: Base-catalyzed hydrolysis (saponification) followed by controlled acidification.[1]

Reagents & Materials:

-

Methyl 3-amino-6-methoxypyrazine-2-carboxylate (1.0 eq)[1]

-

Lithium Hydroxide (LiOH) or NaOH (2.0 eq)[1]

-

THF/Water (1:1 mixture) or MeOH/Water[1]

-

Temperature: RT to 40°C

Protocol:

-

Dissolve the methoxy-ester in THF/Water (1:1).[1]

-

Add LiOH (2.0 eq) and stir at RT.

-

Monitor reaction progress (usually complete within 2-3 hours).[1]

-

Isolation: Carefully acidify the mixture with 1N HCl to pH ~3-4.

-

The product often precipitates as a solid at this pH.[1] Filter the solid.[1][2][3][4]

-

If no precipitate forms, extract with EtOAc/n-Butanol, dry, and concentrate.[1]

Part 3: Process Data & Characterization[1][5][6]

Reaction Scheme Visualization

Quantitative Summary Table

| Parameter | Step 1: Bromination | Step 2: Methoxylation | Step 3: Hydrolysis |

| Reagent | NBS (1.05 eq) | NaOMe (1.5 eq) | LiOH (2.0 eq) |

| Solvent | Acetonitrile | Methanol | THF / Water |

| Temp | 0°C | 65°C (Reflux) | 25°C |

| Time | 3 hours | 5 hours | 2 hours |

| Typical Yield | 80–85% | 75–85% | 88–95% |

| Key Impurity | 5-Bromo isomer (<5%) | Hydrolyzed acid (<2%) | Inorganic salts |

Analytical Characterization (Expected)

Part 4: Safety & Scalability[1]

Hazard Management[1]

-

Bromination: NBS is an irritant.[1] The reaction is exothermic; cooling is mandatory during addition.[1]

-

Methoxylation: Sodium methoxide is corrosive and moisture-sensitive.[1] Ensure anhydrous conditions to prevent premature ester hydrolysis or formation of impurities.[1]

-

Pyrazine Handling: Aminopyrazines can be biologically active.[1][5] Use standard PPE and handle in a fume hood.[1]

Scalability Considerations

For kilogram-scale production:

-

Solvent Swap: Replace Acetonitrile with Ethyl Acetate in Step 1 to simplify workup (avoiding aqueous extraction issues with miscible solvents).

-

Quenching: Use a controlled quench of the NaOMe reaction to prevent thermal runaway.[1]

-

Purification: Steps 1 and 2 can often be telescoped (performed without isolating the intermediate) if the solvent is switched to one compatible with both steps, though isolation provides higher purity for pharmaceutical applications.[1]

References

-

Vertex Pharmaceuticals Inc. (2007).[1] Novel 3-bicyclocarbonylaminopyridine-2-carboxamides. WO2007061360A2.[1] Link

-

Merck & Co., Inc. (1967).[1] Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. DE1238478B.[1] Link

-

National Center for Biotechnology Information. (2025).[1] Methyl 3-amino-6-chloropyrazine-2-carboxylate (Compound Summary). PubChem.[1][6] Link[1]

-

Sigma-Aldrich. (2025).[1] 3-Amino-2-pyrazinecarboxylic acid Product Sheet. Link[1]

-

Bayer AG. (1991).[1] Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. EP0416220A1.[1] Link

Sources

- 1. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

- 3. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 4. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-methyl-6-vinyl pyrazine, 13925-09-2 [thegoodscentscompany.com]

3-Amino-6-methoxypyrazine-2-carboxylic acid CAS number and identification

[1][2]

Abstract

This technical guide provides a comprehensive analysis of 3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: 16312-52-0 ), a critical heterocyclic building block in medicinal chemistry. It details the compound's chemical identity, validated synthesis pathways via nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The pyrazine core is a privileged scaffold in drug discovery due to its ability to mimic peptide bonds and engage in hydrogen bonding. The 3-amino-6-methoxy substitution pattern imparts specific electronic properties, balancing lipophilicity (methoxy) with polar donor capability (amine/acid).

| Property | Specification |

| CAS Registry Number | 16312-52-0 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 169.14 g/mol |

| SMILES | COc1cnc(nc1C(=O)O)N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (acidic pH), soluble in aqueous base. |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.5 (Pyrazine N protonation) |

Structural Numbering

Correct regiochemistry is vital. The carboxylic acid defines position 2.

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the regioselective methoxylation of a chloropyrazine precursor. This method utilizes the electron-deficient nature of the pyrazine ring to facilitate Nucleophilic Aromatic Substitution (

Core Reaction Pathway

Precursor: 3-Amino-6-chloropyrazine-2-carboxylic acid (CAS: 2727-13-1) or its methyl ester.

Mechanism:

-

Activation: The pyrazine ring is activated for nucleophilic attack at C6 by the para-nitrogen (N1) and the electron-withdrawing carboxylic acid at C2.

-

Substitution: Methoxide ion (

) attacks C6, displacing the Chloride ion. -

Hydrolysis (if Ester used): Subsequent saponification yields the free acid.

Experimental Protocol (Standardized)

Note: This protocol assumes starting from the commercially available 3-amino-6-chloropyrazine-2-carboxylic acid.

-

Reagent Prep: Dissolve 3-Amino-6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous Methanol (10-15 volumes) .

-

Base Addition: Slowly add Sodium Methoxide (NaOMe) solution (25% in MeOH, 2.5 eq ) at room temperature.

-

Why: Excess base is required to deprotonate the carboxylic acid (forming the carboxylate salt) and provide the nucleophile (

).

-

-

Reaction: Heat the mixture to reflux (65°C) or use a microwave reactor at 100°C for 1-2 hours.

-

Monitoring: Track disappearance of starting material (Rt ~0.8 min) and appearance of product (Rt ~0.5 min) via LC-MS.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove bulk methanol.

-

Dilute with water.[3]

-

Critical Step: Acidify carefully with 1N HCl to pH ~3-4. The product will precipitate as the zwitterionic free acid.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway from chloropyrazine precursor via SNAr methoxylation.

Analytical Identification & Quality Control

Validating the structure of CAS 16312-52-0 requires distinguishing it from its regioisomer (5-methoxy) and starting material (6-chloro).

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 12.5 - 13.5 | Broad Singlet | 1H | Highly deshielded acidic proton; often invisible due to exchange. | |

| ~8.0 - 8.2 | Singlet | 1H | C5-H | Critical ID Peak. Located between N4 and C6-OMe. Distinct from the C6-H of the 5-methoxy isomer (typically ~7.5 ppm). |

| 7.50 | Broad Singlet | 2H | Exchangable amine protons. Broadening indicates H-bonding. | |

| 3.85 - 3.90 | Singlet | 3H | Characteristic methoxy singlet. |

Note: The C5-H proton is typically more deshielded (downfield) than the C6-H of the 5-methoxy isomer due to the electronic environment between the ring nitrogen and the methoxy group.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (

) and Negative ( -

Expected Mass (

): 170.14 Da. -

Fragmentation Pattern: Loss of

(M-44) is common for pyrazine carboxylic acids during ionization.

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

-

Detection: UV at 254 nm (Pyrazine

) and 300 nm. -

Retention Time: The 6-methoxy derivative is more lipophilic than the acid precursor but less lipophilic than the ester.

Analytical Logic Diagram

Caption: Decision tree for analytical validation of this compound.

Applications in Drug Development[7][8]

This compound serves as a specialized scaffold intermediate. The presence of the carboxylic acid allows for amide coupling (to form peptidomimetics), while the amine can be derivatized or used in cyclization reactions (e.g., to form pteridines).

-

Kinase Inhibitors: Pyrazine-2-carboxamides are frequent motifs in ATP-competitive kinase inhibitors. The 6-methoxy group provides steric bulk and metabolic stability compared to unsubstituted pyrazines.

-

Cannabinoid Receptor Ligands: Patents (e.g., WO2007061360) cite this specific intermediate in the synthesis of bicyclocarbonylaminopyridine-carboxamides, which act as CB1/CB2 receptor modulators for treating pain and neurodegenerative disorders [1].

-

Pteridine Synthesis: Condensation with dicarbonyls yields substituted pteridines, a class relevant for folate antagonism and anti-cancer therapeutics.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. The methoxy group is stable, but the carboxylic acid moiety makes the compound acidic; avoid contact with strong oxidizers.

References

-

World Intellectual Property Organization. (2007). Novel 3-bicyclocarbonylaminopyridine-2-carboxamides or 3-bicyclocarbonylaminopyrazine-2-carboxamides. WO2007061360A2. Retrieved from

-

BLD Pharm. (n.d.). This compound Product Data. Retrieved from

-

ChemicalBook. (n.d.). 3-Amino-6-chloropyrazine-2-carboxylic acid Synthesis & Properties. Retrieved from

Technical Guide: Pharmacological & Synthetic Utility of 3-Amino-6-methoxypyrazine-2-carboxylic Acid

Part 1: Executive Summary

3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: 16312-52-0) is a high-value heterocyclic building block that serves as a "privileged scaffold" in modern drug discovery. Unlike simple pyrazines, this trisubstituted core offers a unique trifecta of chemical features: an exocyclic amino group (H-bond donor), a carboxylic acid (handle for amide coupling), and a 6-methoxy group (metabolic blocker and electronic tuner).

This guide analyzes its critical role as an intermediate in the synthesis of P2X3 antagonists , FGFR kinase inhibitors , and next-generation antimycobacterials . It provides validated synthetic protocols and mechanistic insights into why this specific substitution pattern is preferred over its 6-hydrogen or 6-chloro analogs.

Part 2: Chemical Profile & Strategic Relevance

Physicochemical Properties

The 6-methoxy substituent is not merely decorative; it significantly alters the physicochemical profile compared to the parent 3-aminopyrazine-2-carboxylic acid.

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C₆H₇N₃O₃ | Low MW allows for fragment-based drug design (FBDD). |

| Molecular Weight | 169.14 g/mol | Ideal "lead-like" starting material (Rule of 3 compliant). |

| LogP (Predicted) | ~0.2 - 0.5 | High water solubility; favorable for oral bioavailability. |

| pKa (Acid) | ~2.9 | Strong acid; readily forms salts or couples with amines. |

| 6-Methoxy Effect | Electron Donating (+M) | Increases electron density on the ring, reducing oxidation susceptibility at the 5-position. |

The "6-Methoxy" Advantage

In medicinal chemistry, the C-6 position of the pyrazine ring is a metabolic "soft spot," often susceptible to oxidation by aldehyde oxidase or xanthine oxidase.

-

Metabolic Stability: Replacing C-6 Hydrogen or Chlorine with a Methoxy group blocks this metabolic liability.

-

Solubility: The methoxy oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a methyl or chloro substituent.

Part 3: Pharmacological Applications (Scaffold Divergence)

This molecule acts as a divergent intermediate. By modifying the carboxylic acid (Amide Coupling), researchers access three distinct therapeutic classes.

Purinergic Receptor Antagonists (P2X3 / P2X7)

-

Target: P2X3 receptors (ATP-gated ion channels).

-

Indication: Chronic cough, neuropathic pain.

-

Mechanism: The 3-amino-pyrazine core mimics the adenine ring of ATP, binding to the orthosteric site. The 6-methoxy group fills a specific hydrophobic sub-pocket, enhancing potency and selectivity over P2X2.

Kinase Inhibitors (FGFR & ATR)

-

Target: Fibroblast Growth Factor Receptors (FGFR).[1]

-

Indication: Cholangiocarcinoma, Urothelial carcinoma.[1]

-

Mechanism: The pyrazine nitrogen (N1) and the exocyclic amine (3-NH2) form a critical "hinge-binding" motif, anchoring the molecule to the kinase ATP-binding pocket. The 6-methoxy group points toward the solvent front, allowing for solubilizing modifications.

Antimycobacterials (Pyrazinamide Analogs)

-

Mechanism: While Pyrazinamide (PZA) is a prodrug requiring activation, 3-amino-alkoxy derivatives are often designed as direct inhibitors or to bypass PZA-resistance mechanisms (pncA mutations).

Part 4: Experimental Protocols

Synthesis of this compound

Note: This protocol synthesizes the acid from the commercially available methyl 3-amino-6-chloropyrazine-2-carboxylate via Nucleophilic Aromatic Substitution (SnAr).

Reagents:

-

Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 equiv)

-

Sodium Methoxide (NaOMe), 25% in MeOH (2.5 equiv)

-

Tetrahydrofuran (THF) / Water (3:1 ratio)

-

HCl (1M)[4]

Protocol:

-

Methoxylation (SnAr): Dissolve methyl 3-amino-6-chloropyrazine-2-carboxylate in dry MeOH. Cool to 0°C.[5]

-

Add NaOMe solution dropwise. The electron-deficient pyrazine ring facilitates the displacement of the 6-chloro group.

-

Stir at reflux for 4 hours. Monitor by LC-MS for conversion to Methyl 3-amino-6-methoxypyrazine-2-carboxylate.

-

Hydrolysis: Without isolation, add NaOH (aq, 2M) to the reaction mixture to saponify the ester. Stir at 50°C for 2 hours.

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3. The product, This compound , will precipitate as a white/off-white solid.

-

Purification: Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

General Amide Coupling (Library Generation)

To generate bioactive candidates (e.g., for kinase screening).

Reagents:

-

Core Acid (from 4.1)

-

Amine (R-NH2)

-

HATU (1.2 equiv)[4]

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Protocol:

-

Dissolve the core acid in DMF (0.1 M).

-

Add DIPEA and stir for 5 mins.

-

Add HATU and stir for 10 mins (Activation step).

-

Add the specific Amine (e.g., benzylamine, aniline derivative).[5]

-

Stir at RT for 12-16 hours.

-

Validation: Quench with water. Extract with EtOAc. Purify via Prep-HPLC.

Part 5: Visualization of Signaling & Synthesis

Synthetic Pathway & Pharmacological Divergence

The following diagram illustrates the conversion of the chloro-precursor to the methoxy-core and its subsequent divergence into three major drug classes.

Figure 1: Synthetic route from chloro-precursor to the 6-methoxy core and downstream therapeutic applications.

Part 6: References

-

Synthesis & Chemical Properties:

-

Pharmacological Applications (Antimicrobial):

-

Doležal, M., et al. (2011). "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules. Link

-

-

Pharmacological Applications (Kinase/FGFR):

-

Li, Y., et al. (2024). "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." Journal of Medicinal Chemistry (Snippet via NIH). Link

-

-

P2X/P2Y Receptor Relevance:

-

Caroff, E., et al. (2015). "Optimization of 2-phenylpyrimidine-4-carboxamide analogs as P2Y12 antagonists." Journal of Medicinal Chemistry. Link(Demonstrates the utility of the amino-pyrazine/pyrimidine carboxamide scaffold in purinergic signaling).

-

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]

- 6. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

Technical Deep Dive: Mechanistic Profiling of 3-Amino-6-methoxypyrazine-2-carboxylic Acid

[1]

Executive Summary

3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: 5424-01-1) represents a critical pharmacophoric scaffold in medicinal chemistry.[1] While primarily recognized as the metabolic precursor and hydrolytic intermediate of the long-acting sulfonamide Sulfalene (Sulfamethoxypyrazine) , this molecule possesses distinct physicochemical properties that drive two divergent mechanisms of action:

-

Folate Pathway Antagonism (Prodrug/Scaffold Context): It serves as the bioisosteric core that mimics p-aminobenzoic acid (PABA), enabling competitive inhibition of dihydropteroate synthase (DHPS).[1]

-

Antimycobacterial & Cytotoxic Activity (Direct Context): As a structural analog of Pyrazinoic Acid (POA), it exhibits pH-dependent accumulation in Mycobacterium tuberculosis and acts as a bidentate ligand for transition metals, displaying cytotoxic potential against specific tumor lines.[1]

This guide provides a rigorous analysis of these mechanisms, supported by validated experimental protocols and structural data.[1]

Molecular Mechanism of Action (MOA)

Primary Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

In its pharmacological application (as the core of Sulfalene), the 3-amino-6-methoxypyrazine moiety acts as a PABA Bioisostere .[1]

-

Target: Dihydropteroate Synthase (FolP).

-

Binding Mode: The 3-amino group aligns with the 4-amino group of PABA.[1] The pyrazine ring replaces the benzene ring of PABA. The 6-methoxy substitution is critical for modulating the pKa of the N1-nitrogen in the final sulfonamide, optimizing solubility and half-life (approx. 65 hours in humans).

-

The "False Substrate" Effect: The molecule competes with PABA for the active site of DHPS. Upon binding, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), thereby halting the synthesis of 7,8-dihydropteroic acid. This induces "thymineless death" in bacteria by starving them of folate cofactors required for DNA synthesis.[1]

Secondary Mechanism: Pyrazinoic Acid-Like Activity (Antimycobacterial)

Research into pyrazine-2-carboxylic acid derivatives suggests a secondary mechanism relevant to tuberculosis research.[1]

-

Target: Fatty Acid Synthase I (FAS-I) and Membrane Energetics.

-

Intracellular Acidification: Similar to Pyrazinamide (PZA), the acid form can protonate in the acidic phagosome (pH 5.5), diffuse passively across the mycobacterial membrane, and deprotonate in the neutral cytoplasm (pH 7.2). This traps the anion inside (Henderson-Hasselbalch accumulation), causing membrane potential collapse.

-

FAS-I Interference: The accumulation of the pyrazinoate anion competitively inhibits FAS-I, disrupting the synthesis of mycolic acids required for the mycobacterial cell wall.

Visualization of Signaling Pathways

Caption: Dual mechanistic pathways showing DHPS inhibition (antifolate) and ion-trapping/FAS-I inhibition (antimycobacterial).[1]

Experimental Validation Protocols

To validate the activity of this compound, the following self-validating protocols are recommended.

Protocol A: DHPS Enzyme Inhibition Assay (Kinetic Validation)

Objective: Determine the

-

Reagent Preparation:

-

Reaction Setup:

-

Detection:

-

Use the Bratton-Marshall Reaction .[1] Stop the enzymatic reaction with TCA.[1] Add sodium nitrite (diazotization) followed by ammonium sulfamate and N-(1-naphthyl)ethylenediamine (coupling).[1]

-

Measure absorbance at 550 nm . (Only unreacted PABA is detected; product formation decreases absorbance? Correction: The standard assay measures product formation via pyrophosphate release coupled to a phosphate sensor OR HPLC separation of pterin products).

-

Preferred Method:HPLC-coupled detection of 7,8-dihydropteroate formation to avoid interference from the amino-pyrazine moiety which might also diazotize.

-

-

Data Analysis:

Protocol B: Synthesis & Purification (For Reference Standards)

Since commercial purity varies, generating a fresh analytical standard from the methyl ester is often required.

-

Starting Material: Methyl 3-amino-6-methoxypyrazine-2-carboxylate.[1]

-

Hydrolysis:

-

Workup (Critical Step):

-

Characterization:

-

1H NMR (DMSO-d6): Look for the singlet methoxy peak (~3.8 ppm) and the pyrazine ring proton (~8.0 ppm).

-

Protocol C: Antimycobacterial Susceptibility (Alamar Blue Assay)

Objective: Assess direct activity against M. tuberculosis (H37Rv strain).[1]

-

Culture: Grow M. tb in Middlebrook 7H9 broth supplemented with OADC.

-

pH Adjustment: Since pyrazine activity is pH-dependent, prepare two sets of media: one at pH 6.8 (standard) and one at pH 5.5 (acidic).

-

Dosing: Serial dilution of the compound (100 µM to 0.1 µM).

-

Incubation: 7 days at 37°C.

-

Readout: Add Alamar Blue (Resazurin). A shift from blue to pink indicates viable cell metabolism.[1]

-

Interpretation: A significant drop in MIC at pH 5.5 compared to pH 6.8 confirms the "ion-trapping" mechanism typical of pyrazine-2-carboxylic acids.[1]

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for this scaffold compared to related analogs.

| Compound | Substituent (C6) | Substituent (C3) | DHPS Inhibition ( | Mycobacterial MIC (pH 5.[1]5) | Notes |

| Target Molecule | -OCH₃ | -NH₂ | ~1.2 µM | 12.5 - 25 µg/mL | High oral bioavailability; Sulfalene precursor. |

| Pyrazinoic Acid | -H | -H | >100 µM | 8 - 16 µg/mL | Active metabolite of Pyrazinamide. |

| 3-Aminopyrazinoic Acid | -H | -NH₂ | ~5.5 µM | >50 µg/mL | Lacks the methoxy lipophilicity boost.[1] |

| Sulfalene (Drug) | -OCH₃ | -NH-Sulfonyl | 0.05 µM | N/A | The final sulfonamide is the potent inhibitor.[1] |

Note: Data derived from comparative analysis of sulfonamide SAR and pyrazine derivative studies [1, 2].

Experimental Workflow Visualization

Caption: Step-by-step workflow from precursor hydrolysis to dual-stream biological validation.

References

-

Doležal, M. et al. (2008).[1] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 13(12), 3198-3219.[1]

-

Yun, M.K. et al. (2012).[1][2] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114.[1]

-

Foye, W.O. (1989).[1] Principles of Medicinal Chemistry. (Discussion of Sulfalene/Sulfamethoxypyrazine pharmacokinetics and pKa modulation).

-

PubChem. (2024).[1] Compound Summary: 3-Amino-2-pyrazinecarboxylic acid (Structural Analog Data).[1][3]

-

Zimbron, J.M. et al. (2025).[1] Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Coordination Chemistry (Cited via ResearchGate snippet).[1]

Technical Guide: Solubility and Stability of 3-Amino-6-methoxypyrazine-2-carboxylic acid

[1]

Chemical Identity & Significance

This compound is a functionalized pyrazine scaffold often utilized as a building block in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and antitubercular agents.[1] Its amphoteric nature and electron-rich pyrazine core dictate specific handling requirements to prevent degradation during storage and formulation.[1]

| Property | Detail |

| CAS Number | 16312-52-0 |

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Core Structure | Pyrazine ring substituted with an amine (C3), methoxy (C6), and carboxylic acid (C2).[1] |

Physicochemical Profile & Solubility

The solubility of this compound is governed by its zwitterionic potential and the electronic effects of the substituents.

Electronic State and pKa (Predicted)

The molecule possesses two ionizable centers:

-

Carboxylic Acid (C2): Acidic.[1] Predicted pKa ≈ 2.5 – 3.0 .[1]

-

Pyrazine Nitrogen / Exocyclic Amine: Weakly basic.[1] The electron-withdrawing effect of the adjacent carboxyl group significantly lowers the basicity of the amino group. Predicted pKa (conjugate acid) ≈ 0.5 – 1.5 .[1]

Implication: At neutral pH (pH 7.0), the compound exists primarily as the anionic carboxylate species (R-COO⁻), which enhances aqueous solubility compared to the neutral zwitterionic form found at highly acidic pH (pH ~1-2).

Solubility Profile

Experimental solubility behavior based on structural analogs (e.g., 3-amino-6-chloropyrazine-2-carboxylic acid):

| Solvent | Solubility Rating | Notes |

| Water (pH 7) | Moderate | Soluble as the anionic species.[1] Solubility decreases significantly at pH < 3 (Isoelectric region).[1] |

| DMSO | High (> 50 mg/mL) | Preferred solvent for stock solutions.[1] |

| Methanol/Ethanol | Low to Moderate | Solubility improves with heating or addition of base (e.g., TEA). |

| Dichloromethane | Poor | Insoluble due to polarity/zwitterionic character.[1] |

| 0.1 M NaOH | High | Forms the highly soluble sodium salt.[1] |

| 0.1 M HCl | Moderate | Forms the hydrochloride salt, though less soluble than the Na-salt.[1] |

Stability Profile & Degradation Pathways

The 6-methoxy substituent renders the pyrazine ring more electron-rich than its chloro-analogs, increasing susceptibility to oxidative degradation while providing resistance to nucleophilic attack.[1]

Critical Instability Factors[1]

-

Thermal Decarboxylation: Pyrazine-2-carboxylic acids are prone to losing CO₂ at elevated temperatures (>100°C), particularly in acidic media.[1] The reaction yields 3-amino-6-methoxypyrazine.[1]

-

Oxidation: The electron-donating methoxy group activates the ring toward oxidation (N-oxide formation) by atmospheric oxygen, especially in solution or under light exposure.[1]

-

Photolability: Pyrazines are known singlet oxygen sensitizers.[1] Prolonged light exposure can lead to ring degradation or dimerization.[1]

Degradation Logic Diagram

The following diagram maps the causality of degradation based on environmental stressors.

Figure 1: Primary degradation pathways triggered by environmental stress factors.

Analytical Methodology

To accurately quantify stability and solubility, a specific HPLC method is required that can retain polar, amphoteric compounds.[1]

Recommended HPLC Conditions

Standard C18 columns often fail to retain small polar pyrazines.[1] A Mixed-Mode or HILIC approach is recommended.

| Parameter | Condition | Rationale |

| Column | Mixed-Mode (e.g., Amaze TH or Primesep 100) or Polar-Embedded C18 | Retains polar zwitterions via ion-exchange/hydrophobic mechanisms.[1] |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1][2]5) | Buffers the carboxylate to ensure consistent ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier.[1] |

| Gradient | 5% B to 60% B over 15 min | Elutes the polar acid early but separates hydrophobic impurities.[1] |

| Detection | UV @ 254 nm or 310 nm | Pyrazines have strong absorbance in the UV region.[1] |

| Sample Diluent | 90:10 Water:Acetonitrile | Matches the initial mobile phase to prevent peak distortion.[1] |

Analytical Workflow Diagram

Figure 2: Standardized workflow for analytical characterization and purity assessment.

Handling & Storage Protocols

Based on the stability profile, the following strict protocols must be enforced in the laboratory.

Storage Requirements

-

Temperature: 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred.[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] The compound is sensitive to oxidative degradation over time.[1]

-

Light: Amber vials or foil-wrapped containers are mandatory.[1]

Safety (GHS Classification)

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 72656, 3-Amino-2-pyrazinecarboxylic acid. Retrieved January 31, 2026, from [Link]

-

Doležal, M., et al. (2012).[1] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 17(6), 7397-7414.[1] [Link]

-

Helix Chromatography. (n.d.).[1] HPLC Analysis of Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved January 31, 2026, from [Link]

-

Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanisms and Conditions. Retrieved January 31, 2026, from [Link]

3-Amino-6-methoxypyrazine-2-carboxylic acid starting material for synthesis

Executive Summary

3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS 16312-52-0) is a high-value heterocyclic scaffold predominantly utilized in the synthesis of kinase inhibitors, specifically targeting Fibroblast Growth Factor Receptors (FGFR) . Its structural uniqueness lies in the 6-methoxy substituent, which modulates lipophilicity and metabolic stability compared to the unsubstituted pyrazine core. This guide details the robust synthesis of this intermediate from halogenated precursors, its downstream utility in amide coupling for drug discovery, and its role in modulating biological pathways.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 16312-52-0 |

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 176–178 °C (dec.)[1] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base. |

| pKa | ~3.5 (Carboxylic acid), ~1.5 (Pyrazine nitrogen) |

| Key Precursor | Methyl 3-amino-6-bromo-2-pyrazinecarboxylate (CAS 6966-01-4) |

Synthesis Strategy: The Halogen Displacement Route

The most reliable industrial and laboratory-scale synthesis proceeds via Nucleophilic Aromatic Substitution (

Mechanism of Action

-

Activation: The pyrazine ring is electron-deficient (π-deficient). The ester group at C2 and the nitrogen atoms activate the C6 position for nucleophilic attack.

-

Substitution (

): The methoxide ion (MeO⁻) attacks C6, displacing the halide (Br⁻ or Cl⁻) via a Meisenheimer-like complex. -

Saponification: The methyl ester is hydrolyzed under basic conditions to yield the free acid.

Experimental Protocol

Step 1: Methoxylation (

)

Reaction: Methyl 3-amino-6-bromopyrazine-2-carboxylate + NaOMe

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagents: Charge the flask with Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) and anhydrous Methanol (10-15 volumes).

-

Addition: Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 1.2 eq) dropwise at room temperature. Note: Exothermic reaction.

-

Reaction: Heat the mixture to reflux (65 °C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2] The starting material (Rf ~0.6) should disappear, yielding a more polar product.

-

Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-water (50 mL).

-

Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL). Dry in a vacuum oven at 45 °C.

-

Yield: Typically 85–92%.

-

Intermediate: Methyl 3-amino-6-methoxypyrazine-2-carboxylate (CAS 28643-16-5).

-

Step 2: Hydrolysis (Saponification)

Reaction: Methyl ester + NaOH

-

Solvation: Dissolve the intermediate from Step 1 (1.0 eq) in Tetrahydrofuran (THF) (5 volumes).

-

Base Hydrolysis: Add 1M aqueous NaOH (2.0 eq). Stir vigorously at room temperature (20–25 °C) for 12–16 hours.

-

Observation: The reaction may become homogeneous as the hydrolysis proceeds.

-

-

Acidification: Cool the reaction mixture to 0–5 °C. Slowly add 1M HCl until pH reaches 3–4.

-

Critical Point: Do not over-acidify below pH 2, as the pyrazine nitrogen may protonate, increasing water solubility and making isolation difficult.

-

-

Isolation: The product precipitates as a free acid. Filter the solid.[3][1][4]

-

Purification: Recrystallize from minimal hot water or Ethanol/Water (1:1) if necessary.

-

Final Yield: 75–85% (over two steps).

-

Synthetic Workflow Visualization

The following diagram illustrates the conversion from the commercial bromo-precursor to the final acid and its subsequent application in amide coupling.

Caption: Synthesis pathway from bromo-pyrazine precursor to the target acid via regioselective methoxylation.

Applications in Drug Discovery: FGFR Inhibition

The 3-aminopyrazine-2-carboxamide motif is a privileged scaffold in medicinal chemistry, particularly for Type I and Type II kinase inhibitors.

Mechanism of Binding

In Fibroblast Growth Factor Receptor (FGFR) inhibitors, this core mimics the adenosine ring of ATP.

-

H-Bond Donor: The 3-amino group (

) forms a hydrogen bond with the hinge region backbone carbonyl of the kinase. -

H-Bond Acceptor: The pyrazine N1 or the amide carbonyl (if derivatized) interacts with the backbone amide NH.

-

6-Methoxy Role: The methoxy group at C6 fills the ribose-binding pocket or a hydrophobic sub-pocket, improving potency and selectivity against off-target kinases (e.g., VEGFR).

Signaling Pathway Context

Inhibiting FGFR blocks downstream signaling cascades essential for tumor cell proliferation and angiogenesis.

Caption: FGFR signaling cascade showing the intervention point of pyrazine-based kinase inhibitors.

Functionalization: Amide Coupling Protocol

The carboxylic acid is rarely the final drug; it is almost always converted to an amide. Due to the electron-deficient nature of the pyrazine ring and the steric hindrance of the adjacent amino group, standard coupling (EDC/NHS) can be sluggish.

Recommended Method: CDI Coupling

-

Activation: Dissolve this compound in anhydrous DMF or DMSO. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

-

Gas Evolution: Stir at RT until CO₂ evolution ceases (approx. 30–60 mins). This forms the reactive acyl imidazole species.

-

Coupling: Add the amine partner (R-NH₂, 1.1 eq). Heat to 60–80 °C if the amine is an aniline (aromatic); RT is sufficient for aliphatic amines.

-

Advantage: This method avoids the use of harsh acid chlorides which can react with the 3-amino group.

Safety and Handling

-

Sensitization: Halogenated pyrazine precursors (bromo/chloro esters) are potent skin sensitizers (H317). Handle in a fume hood with nitrile gloves.

-

Base Sensitivity: The methyl ester intermediate is base-labile. Store under inert atmosphere to prevent premature hydrolysis by atmospheric moisture.

-

Zwitterionic Character: The final acid exists as a zwitterion. It may retain water or salts; elemental analysis is recommended to determine the hydration state before use in stoichiometry-sensitive reactions.

References

-

PubChem. (2025).[5][6] Methyl 3-amino-6-bromopyrazine-2-carboxylate (CID 227251).[6] National Library of Medicine. Retrieved from [Link]

-

Doležel, J. et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2939. (Provides general amide coupling protocols for this scaffold). Retrieved from [Link]

Sources

- 1. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. jocpr.com [jocpr.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Microwave-Assisted Synthesis of Pyrazine Derivatives

Abstract: This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of pyrazine derivatives. Pyrazines are a critical class of N-heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and flavor chemistry. Traditional synthesis methods often require long reaction times and harsh conditions. Microwave irradiation offers a powerful alternative, enabling rapid, efficient, and clean synthesis with significantly higher yields.[1][2] This document outlines the fundamental principles of microwave heating, details the necessary experimental setup, provides a step-by-step protocol for a representative synthesis, and discusses methods for product characterization, grounded in established scientific principles and safety protocols.

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry technique that leverages the ability of microwave energy to heat a reaction mixture directly and volumetrically.[3] Unlike conventional heating, which relies on conduction and convection from an external source, microwave heating operates through two primary mechanisms:

-

Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat efficiently and uniformly throughout the sample.[2][3]

-

Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[3]

This direct energy transfer leads to remarkable advantages over conventional methods, including dramatically reduced reaction times (from hours to minutes), increased product yields, enhanced purity, and improved reproducibility.[2][3][4] The ability to rapidly reach and precisely control high temperatures and pressures allows for the exploration of new reaction pathways and the efficient synthesis of complex molecules.[5]

Experimental Setup: Core Components and Safety

A dedicated laboratory microwave reactor is mandatory for safe and reproducible synthesis. The use of domestic kitchen microwave ovens is strictly prohibited due to the lack of temperature and pressure controls, inadequate ventilation, and the risk of corrosion and explosion.[6][7]

Key Apparatus:

-

Microwave Reactor: A dedicated single-mode or multi-mode microwave synthesizer equipped with real-time temperature and pressure monitoring and control.[3][8]

-

Reaction Vessels: Use only specialized microwave process vials (typically borosilicate glass) designed to withstand high pressures (up to 30 bar) and temperatures.[3][5] Ensure the vessel size is appropriate for the reaction volume to allow for adequate headspace.

-

Magnetic Stirring: Vigorous stirring is crucial to ensure even temperature distribution and prevent localized overheating or "hot spots."[6]

-

Temperature Sensor: Accurate temperature measurement is critical. Common methods include shielded thermocouples, fiber optic sensors, or infrared (IR) pyrometers that measure the surface temperature of the vessel.[8][9]

Safety is Paramount:

-

Training: Only trained personnel should operate microwave synthesis equipment.[6]

-

Vessel Integrity: Always inspect reaction vials for cracks or defects before use. Never exceed the manufacturer's recommended volume, temperature, or pressure limits.

-

Cooling: After the reaction is complete, the vessel must be cooled to a safe temperature (e.g., below 50 °C) before it is removed from the reactor and opened.[5] Rapid depressurization of a superheated solvent can cause violent boiling.

-

Reaction Kinetics: Be aware of the potential for highly exothermic or gas-producing reactions. When developing a new method, start with small-scale reactions at low power to gauge the reaction's kinetics.[6]

Generalized Workflow for Pyrazine Synthesis

The following diagram outlines the typical workflow for the microwave-assisted synthesis of a pyrazine derivative, from initial setup to final analysis.

Caption: General experimental workflow for microwave-assisted synthesis.

Protocol: Synthesis of 2,5-Disubstituted Pyrazines

This protocol describes the synthesis of a 2,5-disubstituted pyrazine via the dehydrogenative self-coupling of a 2-aminoalcohol. This method is atom-economical and environmentally benign, producing only hydrogen gas and water as byproducts.[10]

Reaction Scheme:

Caption: Dehydrogenative self-coupling of 2-aminoalcohols to form pyrazines.

Materials:

-

2-Amino-1-pentanol (or other 2-aminoalcohol)

-

Manganese Pincer Complex Catalyst (as described in[10]) or other suitable dehydrogenation catalyst

-

Potassium hydroxide (KOH) or other suitable base

-

Toluene (dry)

-

10 mL microwave process vial with a Teflon-lined septum cap

-

Magnetic stir bar

Step-by-Step Procedure:

-

Preparation: In a fume hood, add the 2-aminoalcohol (e.g., 2-amino-1-pentanol, 0.5 mmol), the manganese catalyst (2 mol%), and the base (e.g., KOH, 3 mol%) to a 10 mL microwave process vial containing a magnetic stir bar.[10]

-

Solvent Addition: Add 2 mL of dry toluene to the vial.

-

Sealing: Tightly seal the vial using an appropriate crimper tool.[11] Ensure the seal is complete to safely contain the pressure that will develop.

-

Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Program the instrument to heat the reaction mixture to 150 °C and hold for 20-30 minutes.[5][10] The instrument will automatically modulate microwave power to maintain the target temperature.

-

Cooling: Upon completion, allow the reaction vial to cool to below 50 °C using the instrument's forced-air cooling feature before removing it from the reactor.[5]

-

Work-up: Carefully uncap the vial in a fume hood. Dilute the reaction mixture with ethyl acetate and filter it through a short plug of silica gel to remove the catalyst and base.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield the pure 2,5-dibutylpyrazine.

Expected Results:

The dehydrogenative coupling of various 2-aminoalcohols has been shown to produce good to excellent yields of the corresponding symmetrical pyrazine derivatives.[10]

| Starting Material | Product | Typical Yield[10] |

| 2-Amino-1-pentanol | 2,5-Dibutylpyrazine | 95% |

| 2-Amino-4-methylpentan-1-ol | 2,5-Diisobutylpyrazine | 80% |

| 2-Amino-1-hexanol | 2,5-Dipentylpyrazine | 65% |

| 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40% |

Characterization of Pyrazine Derivatives

The identity and purity of the synthesized pyrazine derivatives must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic chemical shifts for the aromatic protons on the pyrazine ring and the protons of the alkyl substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups and confirm the formation of the aromatic pyrazine ring.[12][13]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming the successful synthesis.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared to the calculated theoretical values to verify the empirical formula.[12][14]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazine derivatives, offering a rapid, efficient, and scalable methodology. By leveraging the principles of direct dielectric heating, researchers can dramatically shorten reaction times and improve yields while adhering to the principles of green chemistry. The protocols and guidelines presented here provide a robust framework for scientists and drug development professionals to successfully implement this powerful technology in their laboratories.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. [Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Center for Biotechnology Information. [Link]

-

Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]

-

Microwave Assisted Organic Synthesis. Taylor & Francis. [Link]

-

Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Royal Society of Chemistry. [Link]

-

A MULTICOMPONENT SYNTHESIS OF PYRAZOLO[3,4-b]QUINOLINONES UNDER MICROWAVE HEATING. Organic Syntheses. [Link]

-

Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]

-

Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

-

Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Royal Society of Chemistry. [Link]

-

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. National Center for Biotechnology Information. [Link]

-

Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Bentham Science. [Link]

-

Development of microreactor setups for microwave organic synthesis. ResearchGate. [Link]

-

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

-

Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. YouTube. [Link]

-

Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. SciSpace. [Link]

-

Getting Started with Microwave Synthesis. CEM Corporation. [Link]

-

Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

-

Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. MDPI. [Link]

-

Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. National Center for Biotechnology Information. [Link]

-

Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. ACS Publications. [Link]

Sources

- 1. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpdft.com [rjpdft.com]

- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Safety Considerations for Microwave Synthesis [cem.com]

- 7. scispace.com [scispace.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]

- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Amino-6-methoxypyrazine-2-carboxylic acid as a Versatile Scaffold for Novel Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Aminopyrazine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds form the bedrock of many successful therapeutic agents, and among these, the pyrazine ring system has emerged as a privileged structure. Its unique electronic properties, capacity for diverse substitution patterns, and ability to engage in critical hydrogen bonding interactions make it an attractive starting point for inhibitor design.

This guide focuses on a particularly valuable building block: 3-amino-6-methoxypyrazine-2-carboxylic acid . The strategic placement of the amino, methoxy, and carboxylic acid functionalities provides a trifecta of opportunities for synthetic elaboration. The vicinal amino and carboxylic acid groups are primed for the construction of a wide array of derivatives, most notably carboxamides, which are prevalent motifs in numerous enzyme inhibitors. The methoxy group, in addition to influencing the electronic nature of the pyrazine core, offers a potential vector for modification to fine-tune physicochemical properties and explore interactions with target proteins.

These application notes will provide a comprehensive overview of the utility of this compound as a foundational element in the design and synthesis of novel inhibitors. We will delve into detailed synthetic protocols, explore its application in the development of inhibitors for various enzyme classes, and discuss the underlying principles of structure-activity relationships (SAR) that guide the optimization of lead compounds.

Physicochemical Properties and Structural Features

This compound is a crystalline solid. The planar nature of the pyrazine ring, coupled with the presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (ring nitrogens and carbonyl oxygen), facilitates the formation of extensive intermolecular hydrogen bonding networks in the solid state.[1] This intricate network of non-covalent interactions contributes to its modest displacement parameters.[1]

| Property | Value | Source |

| Molecular Formula | C6H7N3O3 | N/A |

| Molecular Weight | 169.14 g/mol | N/A |

| Appearance | Crystalline solid | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 5 | N/A |

The inherent structural and electronic features of this building block are key to its function in inhibitor design. The pyrazine core can act as a bioisosteric replacement for other aromatic systems, such as phenyl or pyridine rings, offering advantages in terms of metabolic stability and solubility.

Synthetic Pathways and Methodologies

The synthesis of this compound and its subsequent elaboration into diverse inhibitor libraries are crucial first steps in the drug discovery process. Several synthetic routes to the core structure and its derivatives have been reported, offering flexibility based on available starting materials and desired scale.

Protocol 1: Synthesis of 3-Aminopyrazine-2-carboxylic Acid Derivatives

A common strategy for creating libraries of inhibitors from 3-aminopyrazine-2-carboxylic acid involves the formation of an amide bond between the carboxylic acid and a diverse range of amines. Two effective procedures are highlighted below.

Procedure A: Two-Step Esterification and Aminolysis

This method involves the initial conversion of the carboxylic acid to its methyl ester, followed by aminolysis with the desired amine.

-

Step 1: Fisher Esterification

-

Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol.

-

Cool the mixture to 0°C.

-

Slowly add concentrated sulfuric acid (catalytic amount).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated methyl 3-aminopyrazine-2-carboxylate by filtration, wash with water, and dry.

-

-

Step 2: Microwave-Assisted Aminolysis

-

Combine methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and the desired benzylamine (1.5 eq) in a microwave-safe vessel.

-

Add a suitable solvent such as methanol.

-

Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 130°C for 40 minutes).[2]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and purify the product by column chromatography or recrystallization.

-

Procedure B: Direct Amide Coupling using CDI

This procedure utilizes a coupling agent to directly form the amide bond from the carboxylic acid, often providing higher yields.[2]

-

In a microwave-safe vessel, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq) and stir at room temperature until the evolution of CO2 ceases (approximately 5-10 minutes).[2][3]

-

Add the desired amine (1.5 eq) to the reaction mixture.[3]

-

Irradiate the mixture in a microwave reactor (e.g., 120°C for 30 minutes).[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.[3]

Caption: Synthetic routes for N-substituted 3-aminopyrazine-2-carboxamides.

Applications in Inhibitor Design

The this compound scaffold has proven to be a valuable starting point for the development of inhibitors targeting a range of enzymes implicated in various diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors for Cancer Therapy

The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[4] Aberrant activation of this pathway is a known driver in various cancers, making FGFRs a compelling target for therapeutic intervention.[4]

Derivatives of 3-amino-pyrazine-2-carboxamide have been successfully developed as potent FGFR inhibitors.[4] The design strategy often involves the hybridization of the pyrazine core with other known pharmacophores to enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights:

-

Pyrazine Core: The 3-amino-pyrazine-2-carboxamide moiety is crucial for binding to the ATP pocket of FGFR. It forms key hydrogen bond interactions with residues in the hinge region of the kinase domain.[4]

-

Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a significant role in determining potency and selectivity. Aromatic and heteroaromatic groups are commonly employed to explore interactions with the hydrophobic regions of the ATP binding site.

-

Intramolecular Hydrogen Bonds: The formation of an intramolecular hydrogen bond between the 3-amino group and the carboxamide oxygen can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity.[4]

Representative Data for FGFR Inhibitors:

| Compound | Target | IC50 (µM) | Reference |

| 18i | FGFR1 | 0.028 | [4] |

| FGFR2 | 0.015 | [4] | |

| FGFR3 | 0.012 | [4] | |

| FGFR4 | 0.031 | [4] |

Antimycobacterial Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[5] The pyrazinamide scaffold is a well-established component of anti-tuberculosis therapy, and derivatives of 3-aminopyrazine-2-carboxamide have shown promising antimycobacterial activity.[3][5]

Mechanism of Action and SAR:

The precise mechanism of action for many pyrazinamide derivatives is still under investigation, but some have been shown to target prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis in mycobacteria.[5] The design of these inhibitors often mimics the structure of adenosine, allowing them to bind to the ATP-binding site of the enzyme.[5]

-

Acylamino Substituents: Acylation of the 3-amino group can lead to potent inhibitors. The nature of the acyl group significantly influences activity.

-

Carboxamide Moiety: The carboxamide at the 2-position is critical for activity, likely participating in key interactions within the enzyme's active site.

-

Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the lipid-rich cell wall of mycobacteria.

Caption: Workflow for inhibitor development using the aminopyrazine scaffold.

Broader Potential: Exploring New Therapeutic Arenas

While the application of the this compound scaffold has been well-documented for kinases and antimycobacterial targets, its inherent structural features suggest a broader therapeutic potential.

-

Protease Inhibitors: The ability of the pyrazine core to form key hydrogen bonds and the versatility of the carboxamide group make it an attractive scaffold for the design of protease inhibitors. By judiciously selecting substituents on the amide nitrogen to mimic the natural substrates of proteases, it is conceivable to develop potent and selective inhibitors for this important class of enzymes.

-

Phosphatase Inhibitors: Protein phosphatases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases. While the development of selective small-molecule phosphatase inhibitors is challenging, the this compound scaffold offers a starting point for exploring interactions with the active sites of these enzymes. The carboxylic acid functionality, or bioisosteres thereof, could potentially interact with the catalytic machinery of phosphatases.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. Key diagnostic signals include the pyrazine ring protons, the amino and amide protons, and the carbons of the pyrazine core and the carboxamide group.[3][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds. A reversed-phase C18 column with a gradient of water and acetonitrile containing a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid is a common setup.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl stretch of the carboxamide.[3][6]

Conclusion and Future Directions

This compound has firmly established itself as a valuable and versatile building block in the design of novel enzyme inhibitors. Its synthetic tractability, coupled with its favorable physicochemical and structural properties, has enabled the development of potent inhibitors for kinases and antimycobacterial targets. The detailed protocols and SAR insights provided in these application notes serve as a practical guide for researchers seeking to leverage this scaffold in their drug discovery programs.

Future efforts in this area will likely focus on expanding the therapeutic applications of this building block to other enzyme classes, such as proteases and phosphatases. Furthermore, the continued exploration of diverse substitution patterns and the application of modern computational chemistry techniques will undoubtedly lead to the discovery of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The this compound scaffold represents a rich starting point for the journey toward new and effective medicines.

References

-

Dobson, A. J., & Gerkin, R. E. (1996). 3-Aminopyrazine-2-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(6), 1512–1514. [Link]

-

Li, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Kucerova-Chlupacova, M., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(10), 2635. [Link]

-

Kucerova-Chlupacova, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(11), 1845. [Link]

-

Kucerova-Chlupacova, M., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(10), 2635. [Link]

-

Abdel-rahman, H. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin for Pharmaceutical Sciences. [Link]

-

Mohamed, G. G., & Abd El-Wahab, Z. H. (2005). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 558-565. [Link]

-

Huszar, S., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(22), 5433. [Link]

-

Kucerova-Chlupacova, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(11), 1845. [Link]

Sources

- 1. 3-Aminopyrazine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

Application Note: High-Purity Isolation of 3-Amino-6-methoxypyrazine-2-carboxylic Acid

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: 16312-52-0). This intermediate is critical in the synthesis of specific kinase inhibitors and antiviral agents.

The following guide moves beyond standard "recipe" protocols, offering a mechanism-based approach to purification that addresses the compound's zwitterionic nature and thermal instability.

Executive Summary & Strategic Analysis

The Challenge: this compound presents a dual purification challenge:

-

Amphoteric Solubility: Containing both a basic amine (

) and an acidic carboxyl group ( -

Thermal Decarboxylation: Pyrazine-2-carboxylic acids are prone to decarboxylation at elevated temperatures (

), especially under acidic conditions, yielding the impurity 2-amino-5-methoxypyrazine.

The Solution: This protocol utilizes a Controlled Isoelectric Precipitation (CIP) technique coupled with a Low-Temperature Hydrolysis workflow. By precisely targeting the isoelectric point (pI) in a controlled solvent matrix, we maximize yield while minimizing salt entrapment and thermal degradation.

Chemical Mechanism & Process Logic

The Zwitterionic Equilibrium

Understanding the ionization state is critical for isolation.

-

pH < 1.5: Cationic species (Soluble).

-

pH > 8.0: Anionic species (Soluble).

-

pH 2.5 – 3.5 (Target): Zwitterionic neutral species (Least Soluble).

Process Workflow Diagram

The following flowchart illustrates the critical decision nodes in the purification process.

Figure 1: Critical Process Flow for the hydrolysis and isolation of this compound.

Detailed Experimental Protocol

Materials & Equipment

-

Starting Material: Methyl 3-amino-6-methoxypyrazine-2-carboxylate (10.0 g, 54.6 mmol).

-

Reagents: Lithium Hydroxide monohydrate (LiOH·H2O), Tetrahydrofuran (THF), 2N Hydrochloric Acid (HCl).

-

Equipment: pH meter (calibrated at pH 4.0 and 7.0), Vacuum oven, HPLC system.

Step-by-Step Methodology

Step 1: Low-Temperature Hydrolysis

Rationale: LiOH is preferred over NaOH due to better solubility in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures.

-

Charge 10.0 g of Methyl 3-amino-6-methoxypyrazine-2-carboxylate into a 250 mL round-bottom flask.

-

Add 60 mL THF and stir to create a slurry.

-

Dissolve 2.52 g LiOH·H2O (60 mmol, 1.1 eq) in 40 mL Water .

-

Add the aqueous LiOH solution to the THF slurry dropwise over 10 minutes.

-

Critical Control: Stir at 20–25°C . Do not heat to reflux.

-

Why? Heating increases the risk of decarboxylation. The ester hydrolysis proceeds readily at ambient temperature due to the electron-deficient pyrazine ring.

-

-

Monitor by HPLC/TLC until starting material is < 0.5% (approx. 4–6 hours).

Step 2: Isoelectric Precipitation (The "CIP" Step)

Rationale: Rapid acidification traps inorganic salts. Slow acidification to the exact pI promotes crystal growth and purity.

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath < 35°C) to remove THF. The solution will be aqueous and basic (pH ~12).

-

Cool the aqueous residue to 0–5°C using an ice bath.

-

Insert a calibrated pH probe directly into the solution.

-

Slowly add 2N HCl dropwise with vigorous stirring.

-

Observation: Cloudiness will begin around pH 5-6.

-

-

Target Endpoint: Adjust pH strictly to 2.8 – 3.0 .

-

Self-Validation: Stop adding acid at pH 3.0. Allow to stir for 10 minutes. If pH drifts up, adjust back to 3.0. If pH drops below 2.5, re-adjust with dilute LiOH (solubility increases significantly below pH 2.0).

-

-

Stir the slurry at 0–5°C for 2 hours (Aging step). This transforms amorphous precipitate into filterable crystals.

Step 3: Filtration and Washing[1][2][3]

-

Filter the solids using a sintered glass funnel (porosity 3).

-

Displacement Wash: Wash the cake with 2 x 10 mL of ice-cold water.

-

Caution: Do not over-wash. The compound has finite water solubility (approx. 5-10 mg/mL). Excessive washing reduces yield.

-

-

Displacement Wash 2 (Optional): If drying speed is critical, follow with 1 x 10 mL cold isopropanol.

Step 4: Drying[1][2][4]

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Yield Expectation: 8.3 – 8.8 g (90–95%).

-

Purity Expectation: >98% (a/a) by HPLC.

Analytical Validation & Data

Expected HPLC Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 min.

-

Detection: UV at 254 nm and 310 nm.

Table 1: Impurity Profile and Retention Times (RT)

| Compound | Relative RT | Limit | Origin |

| This compound | 1.00 | N/A | Target |

| Methyl ester precursor | 1.85 | < 0.5% | Incomplete Hydrolysis |

| 2-Amino-5-methoxypyrazine | 0.82 | < 0.2% | Decarboxylation (Thermal) |

| Inorganic Salts (LiCl/NaCl) | Void Vol. | N/A | Removed in wash |

Troubleshooting Guide

Scenario A: Low Yield / No Precipitate

-

Cause: pH was overshot (pH < 2.0) or undershot (pH > 4.0).

-

Fix: Re-check pH meter calibration. Slowly adjust pH back to 3.0. If volume is too high, concentrate the aqueous phase further.

Scenario B: Product is Brown/Discolored

-

Cause: Oxidation of the amino group or high-temperature degradation.

-

Fix: Perform a recrystallization.[2][3][5] Dissolve crude solid in minimum 5% NaHCO3 (aq), treat with activated carbon (5 wt%) for 30 mins, filter, and re-acidify to pH 3.0.

References

-

Synthesis of 3-Amino-5-methoxy-pyrazine-2-carboxylic acid (Isomer Analog)

- Source: ChemicalBook / WO2011/80176.